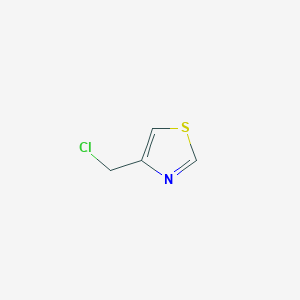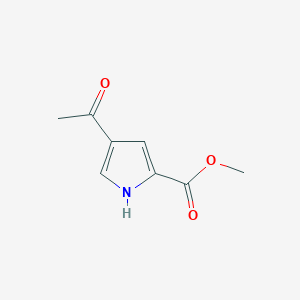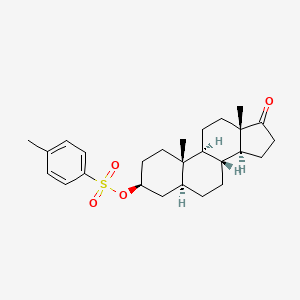
4-Iodothioanisole
説明
4-Iodothioanisole is a synthetic organic compound that belongs to the class of aryl thioethers . It has a molecular formula of C7H7IS and a molecular weight of 250.100 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an iodine atom and a methylthio group attached to it . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
This compound is a white needle crystal . It has a melting point of 40°C . It is soluble in organic solvents such as alcohol and ether, but insoluble in water .
科学的研究の応用
1. Endocrine and Metabolic Research
4-Iodothioanisole derivatives and related compounds have been explored in the context of endocrine research, particularly focusing on thyroid hormone dynamics. Studies have investigated the metabolism of iodine-based compounds in different settings. For instance, Surks et al. (1973) explored the absorption and conversion of L-thyroxine to L-triiodothyronine, essential for understanding thyroid hormone physiology (Surks, Schadlow, Stock, & Oppenheimer, 1973). Similarly, Balsam and Sexton (1975) investigated the effects of cold adaptation on the metabolism of iodothyronines in rats, providing insights into how environmental changes can influence hormonal metabolism (Balsam & Sexton, 1975).
2. Cancer Research
This compound and its analogs have been studied for their potential in cancer treatment, particularly breast cancer. Mccague, Parr, and Haynes (1990) examined the metabolism of a 4-iodo derivative of tamoxifen by rat hepatocytes, highlighting how modifications like iodination can influence drug metabolism and efficacy in cancer treatment (Mccague, Parr, & Haynes, 1990). This research contributes to the ongoing efforts in developing more effective therapeutic agents for breast cancer.
3. Cardiovascular Research
Venkateswaran et al. (2009) conducted a study to assess the haemodynamic effects of tri-iodothyronine and methylprednisolone in potential heart donors. This research is significant for its implications in heart transplant medicine, demonstrating how iodine-containing compounds can impact cardiovascular function (Venkateswaran et al., 2009).
4. Diagnostic and Imaging Research
The development of new diagnostic probes utilizing iodine-based compounds has been a significant area of research. Youn, Jeong, and Chung (2010) discussed the potential impacts of 18F-tetrafluoroborate, a new PET probe for the sodium/iodide symporter, on nuclear medicine (Youn, Jeong, & Chung, 2010). Such research is crucial for advancing diagnostic imaging techniques.
5. Environmental and Ecotoxicology Research
Research into the environmental impacts and toxicology of iodine-containing compounds like this compound derivatives is also essential. Cheng, Ekker, and Chan (2015) studied the developmental toxicities of pentachloroanisole, a related compound, in a zebrafish model, highlighting its effects on development and potential environmental risks(Cheng, Ekker, & Chan, 2015).
作用機序
Target of Action
This compound is a derivative of anisole, which is known to interact with various enzymes and receptors in biological systems . .
Mode of Action
The iodine atom in the compound could potentially undergo electrophilic substitution reactions, while the sulfur atom might engage in nucleophilic reactions . These interactions could lead to changes in the function or structure of the compound’s targets.
Biochemical Pathways
It is known that iodine-containing compounds can influence thyroid hormone synthesis and metabolism . The sulfur atom in the compound could potentially interact with sulfur-containing amino acids or enzymes, affecting their function and downstream biochemical pathways.
Pharmacokinetics
Iodine-containing compounds are generally well-absorbed and distributed throughout the body, particularly in the thyroid gland . The metabolism and excretion of 4-Iodothioanisole would likely depend on its specific interactions with metabolic enzymes and transport proteins.
Result of Action
Depending on its specific targets and mode of action, this compound could potentially influence cellular signaling, enzyme activity, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the reactivity of the iodine and sulfur atoms in the compound could be affected by the pH of the environment .
Safety and Hazards
特性
IUPAC Name |
1-iodo-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFOKHFPSTYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374770 | |
| Record name | 4-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35371-03-0 | |
| Record name | 4-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)








